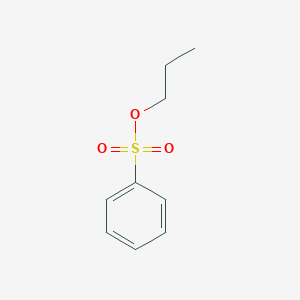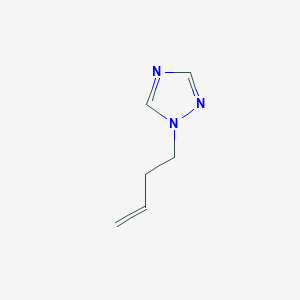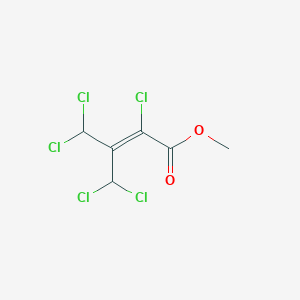
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trichloro-3-(dichloromethyl)crotonic acid methyl ester, commonly known as Methyl 2,4,4-trichloro-3-crotonate (MTC), is a synthetic organic compound belonging to the family of esters. It is a colorless, odorless, and highly soluble solid that has been widely used in scientific research and industrial applications. MTC has a wide range of applications, from synthesis of pharmaceuticals to use as a surfactant and as a preservative in food products.
Applications De Recherche Scientifique
Fatty Acid Esters and Toxicants in Food
Fatty Acid Esters of 3-Monochloropropanediol A Review
highlights the discovery and implications of 3-MCPD esters in food items, such as refined oils and infant formulas. These esters have raised food safety concerns due to their potential nephrotoxicity and testicular toxicity. The review provides a comprehensive overview of 3-MCPD ester research, focusing on analytical methods, exposure biomarkers, and absorption and metabolism studies. It aims to advance understanding of 3-MCPD esters and address food safety issues (Gao et al., 2019).
Atmospheric Impact of Lactones
Reactions of Three Lactones with Cl, OD, and O3 Atmospheric Impact and Trends in Furan Reactivity
investigates the reactions of lactones, potential biofuel candidates, with atmospheric agents. The study assesses the reactivity and atmospheric impact of various lactones, providing insights into their suitability and environmental implications as biofuel components (Ausmeel et al., 2017).
Xylan Derivatives and Biopolymers
Xylan Derivatives and Their Application Potential - Mini-Review of Own Results describes the chemical modification of xylan into biopolymer ethers and esters, exploring their properties and potential applications in drug delivery and as paper strength additives. This research outlines the synthesis and characterization of novel xylan esters and their applications, suggesting the versatility of these biopolymers in various industries (Petzold-Welcke et al., 2014).
Analytical Approaches for MCPD Esters in Foods
Analytical Approaches for MCPD Esters and Glycidyl Esters in Food and Biological Samples A Review and Future Perspectives
discusses the significance and analytical challenges of detecting MCPD and glycidyl esters in edible oils and foods. It covers both direct and indirect analytical methods, highlighting the evolution of these methods and their implications for food safety (Crews et al., 2013).
Propriétés
IUPAC Name |
methyl 2,4,4-trichloro-3-(dichloromethyl)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl5O2/c1-13-6(12)3(7)2(4(8)9)5(10)11/h4-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUWSGAJQCMRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(C(Cl)Cl)C(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

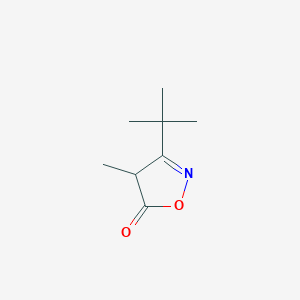
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
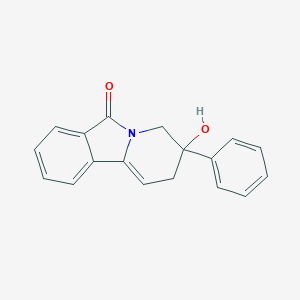
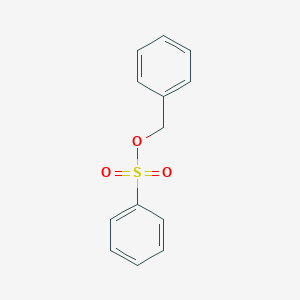
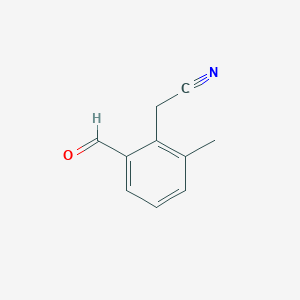
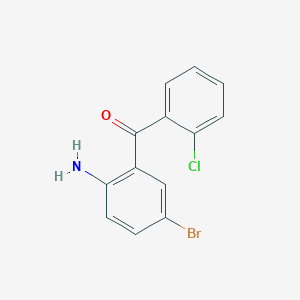
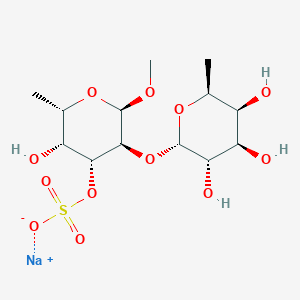
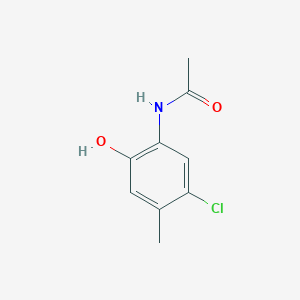
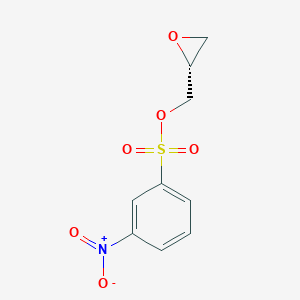

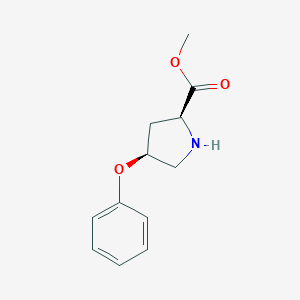
![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
